YC137 is a cell-permeable, naphthoquinone-based small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). [REFS-1, REFS-2] It functions as a BH3 mimetic, binding to Bcl-2 to disrupt its interaction with pro-apoptotic proteins like Bid, thereby releasing the block on apoptosis and inducing programmed cell death. This mechanism makes it a relevant tool compound for research in oncology, particularly for studying apoptosis pathways in cancer models characterized by Bcl-2 overexpression. [REFS-1, REFS-3]
While multiple inhibitors of the Bcl-2 family exist, they are not functionally interchangeable. Broad-spectrum or dual Bcl-2/Bcl-xL inhibitors, such as the common research tool ABT-737 and its oral analog Navitoclax (ABT-263), potently inhibit both proteins. [REFS-1, REFS-2] However, co-inhibition of Bcl-xL is a known cause of on-target toxicities, most notably severe thrombocytopenia (platelet depletion), which can limit dosing and confound in vivo study outcomes. [3] For cellular assays, using a non-selective agent makes it impossible to distinguish whether an observed apoptotic effect is due to inhibition of Bcl-2, Bcl-xL, or both. Therefore, procuring a Bcl-2 selective inhibitor like YC137 is essential for experiments designed to specifically interrogate the Bcl-2 pathway without the confounding biological and toxicological effects of Bcl-xL inhibition.
YC137 demonstrates high selectivity for Bcl-2 over the closely related anti-apoptotic protein Bcl-xL. In biochemical binding assays, YC137 exhibits a dissociation constant (Ki) of 1.3 µM for Bcl-2, while its affinity for Bcl-xL is over 77-fold weaker, with a Ki greater than 100 µM. In contrast, common benchmark inhibitors like ABT-737 and Navitoclax (ABT-263) are non-selective, potently binding to both Bcl-2 and Bcl-xL with sub-nanomolar affinity (Ki ≤ 1 nM). [REFS-2, REFS-3]
| Evidence Dimension | Inhibitor Selectivity (Bcl-2 vs. Bcl-xL) |
| Target Compound Data | YC137: Ki = 1.3 µM for Bcl-2; >100 µM for Bcl-xL |
| Comparator Or Baseline | ABT-737 / Navitoclax: Ki ≤ 1 nM for both Bcl-2 and Bcl-xL |
| Quantified Difference | >77-fold selectivity for Bcl-2 (YC137) vs. ~1-fold selectivity (ABT-737/Navitoclax) |
| Conditions | Biochemical binding assay (Bis-Tris buffer). |
This selectivity allows researchers to confidently attribute observed apoptotic effects to the inhibition of Bcl-2 specifically, avoiding confounding variables from Bcl-xL co-inhibition.
The biochemical selectivity of YC137 translates directly to its functional activity in cells. It selectively induces apoptosis in Bcl-2-overexpressing human breast cancer cells (MDA-MB-435B) with a potency of less than 300 nM. Critically, it shows minimal effect on Bcl-xL-dependent cells or various primary cells, even at concentrations as high as 5 µM, which is over 16 times its effective concentration in the Bcl-2-dependent model. This demonstrates a wide therapeutic window in vitro and confirms its mechanism-based selectivity in a biological context.
| Evidence Dimension | Cellular Activity (Bcl-2 vs. Bcl-xL Dependent Cells) |
| Target Compound Data | Effective at <300 nM in Bcl-2-dependent cells. |
| Comparator Or Baseline | Little effect up to 5 µM in Bcl-xL-dependent cells. |
| Quantified Difference | >16-fold functional selectivity window in cell-based assays. |
| Conditions | Apoptosis induction in MDA-MB-435B breast cancer cells vs. various primary and Bcl-xL-dependent cell lines. |
This provides functional proof that YC137 can be used to target Bcl-2-dependent survival in complex cellular systems without engaging Bcl-xL-mediated pathways.
YC137 has been successfully used as a tool to re-sensitize chemoresistant cancer cells to apoptosis. In a cytarabine-resistant acute myeloid leukemia cell line (HL-60/ara-C60), which exhibits overexpression of Bcl-2 and Bcl-xL, treatment with YC137 significantly increased the amount of apoptosis compared to cytarabine alone. [1] This highlights the compound's ability to specifically target the Bcl-2-mediated resistance mechanism, providing a clear and validated application for studying and overcoming drug resistance.
| Evidence Dimension | Apoptosis Induction in Chemoresistant Cells |
| Target Compound Data | Combination with YC137 produced a greater amount of apoptosis than chemotherapy alone. |
| Comparator Or Baseline | Chemotherapy (Cytarabine) alone. |
| Quantified Difference | Qualitatively significant increase in apoptosis. |
| Conditions | Cytarabine-resistant HL-60/ara-C60 human leukemia cells overexpressing Bcl-2. |
This provides a procurement justification for researchers investigating Bcl-2's role in chemotherapy resistance, as YC137 is a proven tool for this specific application.
For research focused on dissecting the specific role of Bcl-2 in apoptosis signaling, YC137 is the appropriate choice. Its >77-fold biochemical selectivity for Bcl-2 over Bcl-xL ensures that experimental results can be confidently attributed to the target, avoiding misleading data that could arise from the off-target inhibition of Bcl-xL by compounds like ABT-737. [REFS-1, REFS-2]
In cancer cell lines confirmed to overexpress Bcl-2 (e.g., certain breast cancers or lymphomas), YC137 can be used to specifically trigger Bcl-2-dependent apoptosis. Its demonstrated high potency (<300 nM) in such models, combined with its lack of activity in Bcl-xL-dependent cells, makes it a precise tool for validating Bcl-2 as a therapeutic target in a given system.
YC137 is a suitable agent for studies aiming to overcome drug resistance driven by Bcl-2. As demonstrated in cytarabine-resistant leukemia models, it can be used in combination with conventional chemotherapeutics to restore the apoptotic response, making it a valuable tool for investigating synergistic treatment strategies. [1]